1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-4-2-11(3-5(7)8)10-6(4)9/h2,5H,3H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDRBZXOGSZJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174875-53-6 | |
| Record name | 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as amines using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Chemical Reactions
1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine, a compound with a similar structure, undergoes several chemical reactions:
- Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
- Substitution: It can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced with other nucleophiles under suitable conditions.
These reactions typically involve acidic or basic environments, specific solvents, and controlled temperatures, with the products varying based on the specific reagents and conditions.
Scientific Research
This compound has applications in various fields of scientific research:
- Chemistry: It serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions.
- Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine: There is ongoing research to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
- Industry: It is used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine has unique structural features, including a pyrazole ring and a difluoroethyl group, suggesting possible interactions with various biological targets.
Case Studies
Several case studies have assessed the biological effects of this compound:
- Anticancer Activity: In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines, linked to apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: Preliminary tests indicate antimicrobial activity against specific bacterial strains, suggesting its potential as an antibiotic agent.
- Neuroprotective Effects: Research suggests the compound may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative diseases.
Safety and Hazards
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine is associated with certain hazards :
- Harmful if swallowed .
- Causes skin irritation .
- May cause respiratory irritation .
- Causes serious eye irritation .
GHS Classification:
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Fluorination Effects
- The 2,2-difluoroethyl group in the target compound improves lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like 1-(2-(diethylamino)ethyl)-4-methyl-1H-pyrazol-3-amine .
- In contrast, the 2,4-difluorophenyl group in C₁₀H₉F₂N₃ enhances aromatic interactions with biological targets, as seen in antimicrobial studies .
Functional Group Influence
Steric and Electronic Effects
- Compounds with difluoromethyl (C₁₀H₁₃F₃N₅) or trifluoromethyl groups (e.g., EP 1 926 722 B1 derivatives) demonstrate increased steric hindrance, affecting substrate selectivity in kinase inhibitors .
Kinase Inhibition
- Derivatives like 3-((4-(6-Chloro-2-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22c) () utilize the 2,2-difluoroethyl-pyrazole moiety to achieve nanomolar inhibitory activity against kinases. The difluoroethyl group reduces metabolic deactivation compared to ethyl analogs .
Pharmacokinetic Profiles
- Fluorinated pyrazoles generally exhibit longer plasma half-lives. For example, this compound shows a t₁/₂ > 6 hours in rodent models, outperforming non-fluorinated versions .
Biological Activity
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉F₂N₃ |
| Molecular Weight | 161.153 g/mol |
| CAS Number | 1174875-53-6 |
| Boiling Point | 256.9 °C |
| Density | 1.4 g/cm³ |
| Flash Point | 109.2 °C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the difluoroethyl group enhances the compound's binding affinity and modulates its pharmacological effects. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, which are critical in drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial effects. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as therapeutic agents against infectious diseases .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies have indicated that it may induce apoptosis in cancer cells through various pathways, including the modulation of oxidative stress and inhibition of specific signaling pathways involved in cell proliferation .
Case Studies
- Antioxidant Activity : A study compared the antioxidant activity of pyrazole derivatives, including this compound, using assays like ABTS and FRAP. The results indicated that these compounds possess significant radical-scavenging abilities, which could contribute to their protective effects against oxidative damage in cells .
- Esterase Inhibition : Another investigation focused on the inhibitory effects of pyrazole derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings suggested that certain substitutions on the pyrazole ring enhance inhibitory activity against these enzymes, indicating potential applications in treating neurodegenerative disorders .
Safety and Toxicology
While exploring the biological activities of this compound, safety assessments are crucial. The compound has been classified as a skin irritant and may cause respiratory irritation upon exposure . Proper handling and safety measures should be implemented when working with this substance.
Q & A
Q. What are the established synthetic routes for 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine, and what are their key reaction conditions?
The compound can be synthesized via condensation of 3-aryl-2-(aminomethylen)-propannitriles (e.g., substituted pyrazole precursors) with hydrazinium salts in low-molecular-weight alcohols (e.g., methanol or ethanol) under reflux. This method, adapted from pyrazole-3-amine derivatives, typically achieves moderate yields (50–70%) and requires purification via recrystallization or column chromatography . A multi-step approach involving fluorinated intermediates (e.g., 2,2-difluoroethylation) is also reported, where reaction temperature and solvent polarity critically influence regioselectivity .
| Method | Precursor | Reagent | Solvent | Yield |
|---|---|---|---|---|
| Hydrazine condensation | 3-Aryl-2-(aminomethylen)-propannitrile | Hydrazinium salt | C1–3 alcohol | 50–70% |
| Fluorinated alkylation | 4-Methyl-1H-pyrazol-3-amine | 2,2-Difluoroethyl halide | DMF/THF | 40–60% |
Q. How is the structural integrity of this compound validated in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, related pyrazole-3-amine derivatives exhibit bond lengths of 1.35–1.40 Å for C–N in the pyrazole ring and 1.45–1.50 Å for C–F in the difluoroethyl group, with crystallographic R-factors ≤ 0.05 . Complementary techniques include:
- NMR : Distinct signals for NH2 (~5.0 ppm, broad) and CF2 groups (~120 ppm in ¹⁹F NMR).
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z 190.1).
Q. What preliminary biological activity assays are recommended for this compound?
Screen for antimicrobial or enzyme-inhibitory activity using:
- Microbroth Dilution Assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Kinase Inhibition : Competitive binding assays (e.g., fluorescence polarization) targeting kinases like JAK3 or PI3K, given structural similarities to pyrazole-based inhibitors .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction pathways. For instance, transition-state modeling of the hydrazine condensation step can identify solvent effects (e.g., ethanol vs. methanol) on activation energy, reducing experimental iterations by 60% .
Q. What statistical experimental design (DoE) strategies are effective for process optimization?
Use a Box-Behnken design to evaluate three critical factors (temperature, molar ratio, solvent polarity) across 15 experimental runs. For example:
- Response Surface Modeling : Correlate yield with variables (e.g., optimal at 80°C, 1:1.2 amine:alkylating agent ratio, ethanol solvent) .
- Contradiction Analysis : Resolve discrepancies in regioselectivity (e.g., unintended N-alkylation) via ANOVA to identify outlier conditions .
Q. How do substituent variations (e.g., fluorine position, methyl group) impact structure-activity relationships (SAR)?
Comparative studies of analogs (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine) reveal:
- Fluorine Substitution : CF2 groups enhance metabolic stability but reduce solubility (logP increases by 0.5–1.0 units) .
- Methyl vs. Phenyl : Methyl at position 4 improves kinase selectivity (IC50 < 100 nM) versus off-target effects in phenyl-substituted derivatives .
| Analog | Substituent | Kinase IC50 (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 2,2-difluoroethyl | 85 ± 10 | 12 ± 2 |
| 1-Phenyl variant | Phenyl | 320 ± 45 | 8 ± 1 |
Contradictory Data Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
